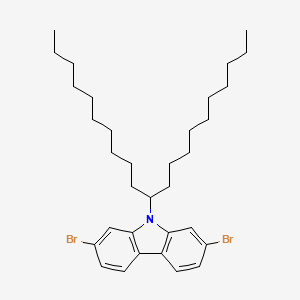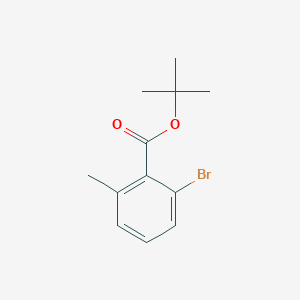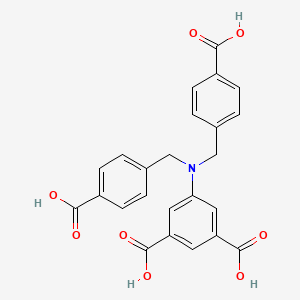
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms at the 2 and 7 positions, along with a long alkyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole typically involves the bromination of 9-(henicosan-11-yl)-9H-carbazole. The process can be summarized as follows:
Starting Material: 9-(henicosan-11-yl)-9H-carbazole.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.
Oxidation Products: Oxidized forms of the carbazole core, such as carbazole-3,6-dione, can be formed.
Reduction Products: Reduced derivatives, such as dihydrocarbazoles, can be synthesized.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as conducting polymers and liquid crystals, for various technological applications.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole depends on its specific application:
Organic Electronics: In OLEDs and OPVs, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
Pharmaceuticals: The biological activity of carbazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9-ethyl-9H-carbazole: Similar structure but with a shorter alkyl chain.
2,7-Dibromo-9-hexyl-9H-carbazole: Another derivative with a different alkyl chain length.
2,7-Dibromo-9-phenyl-9H-carbazole: Contains a phenyl group instead of an alkyl chain.
Uniqueness
2,7-Dibromo-9-(henicosan-11-yl)-9H-carbazole is unique due to the presence of a long henicosanyl chain, which can influence its solubility, melting point, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as organic electronics and materials science.
Propiedades
Fórmula molecular |
C33H49Br2N |
|---|---|
Peso molecular |
619.6 g/mol |
Nombre IUPAC |
2,7-dibromo-9-henicosan-11-ylcarbazole |
InChI |
InChI=1S/C33H49Br2N/c1-3-5-7-9-11-13-15-17-19-29(20-18-16-14-12-10-8-6-4-2)36-32-25-27(34)21-23-30(32)31-24-22-28(35)26-33(31)36/h21-26,29H,3-20H2,1-2H3 |
Clave InChI |
KLUKETVQDPJZML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)
![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)

![(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)



![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
